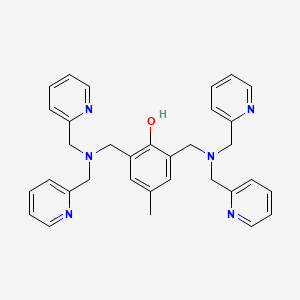

2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol

Descripción general

Descripción

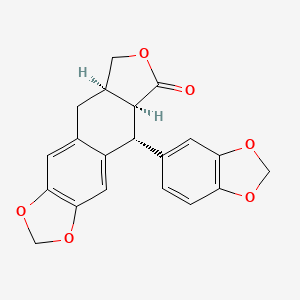

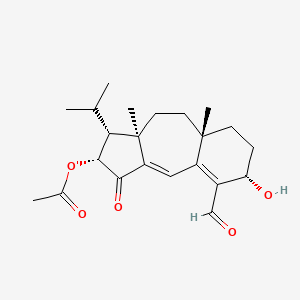

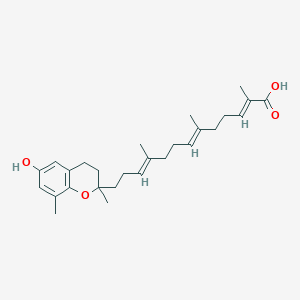

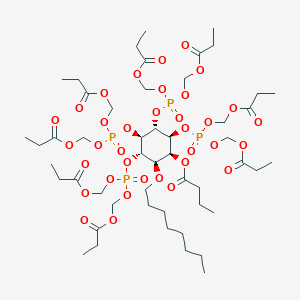

“2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol” is a chemical compound with the molecular formula C31H30N6O . It contains a total of 72 bonds, including 42 non-H bonds, 30 multiple bonds, 10 rotatable bonds, 30 aromatic bonds, 5 six-membered rings, 2 secondary amines (aliphatic), 1 aromatic hydroxyl, and 4 Pyridines .

Synthesis Analysis

The synthesis of compounds similar to “2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol” has been described in the literature . For instance, analogues of the ligand 2,2′-(2-hydroxy-5-methyl-1,3-phenylene)bis(methylene)bis((pyridin-2-ylmethyl)azanediyl)diethanol (CH3H3L1) have been synthesized .Molecular Structure Analysis

The molecular structure of “2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules .Aplicaciones Científicas De Investigación

Coordination Chemistry

This compound is known for its ability to form stable complexes with transition metals. The chelating effect of the pyridylmethylamine groups allows for the formation of coordination compounds with a variety of metal ions. These complexes are studied for their unique structural properties and potential catalytic activities .

Fluorescence Probing

Due to the fluorescent properties of the pyridine moiety, derivatives of this compound can serve as fluorescence probes. They are particularly useful in bioimaging applications to track and visualize biological processes at the molecular level .

Ion Exchange Resins

The compound’s framework has been utilized to create chelation ion-exchange resins. These resins are effective in removing heavy metals from solutions, making them valuable in water treatment and purification processes .

Mecanismo De Acción

Target of Action

It is known that this compound is used in the synthesis of ruii complexes , suggesting that it may interact with metal ions or complexes in its target pathways.

Mode of Action

It is known to be involved in the stabilization of RuII complexes , which suggests that it may interact with its targets through coordination chemistry, potentially acting as a ligand to bind and stabilize these complexes.

Biochemical Pathways

Given its role in the synthesis of RuII complexes , it may be involved in pathways where these complexes play a role

Result of Action

Its role in the synthesis of ruii complexes suggests that it may contribute to the formation and stabilization of these complexes, which could have various downstream effects depending on the specific context and environment.

Action Environment

Given its role in the synthesis of ruii complexes , factors such as pH, temperature, and the presence of other ions or molecules could potentially impact its function.

Propiedades

IUPAC Name |

2,6-bis[[bis(pyridin-2-ylmethyl)amino]methyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N6O/c1-26-18-27(20-38(22-29-10-2-6-14-34-29)23-30-11-3-7-15-35-30)33(40)28(19-26)21-39(24-31-12-4-8-16-36-31)25-32-13-5-9-17-37-32/h2-19,40H,20-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJIFZPINIDYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)O)CN(CC4=CC=CC=N4)CC5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471910 | |

| Record name | 2,6-Bis({bis[(pyridin-2-yl)methyl]amino}methyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol | |

CAS RN |

80528-41-2 | |

| Record name | 2,6-Bis({bis[(pyridin-2-yl)methyl]amino}methyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol?

A1: 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (H-BPMP) has the molecular formula C33H34N6O and a molecular weight of 530.66 g/mol. While the provided research doesn't explicitly list all spectroscopic data, it frequently utilizes techniques like UV-vis, EPR, 1H NMR, and 19F NMR (for fluorinated derivatives) to characterize the compound and its metal complexes. [, , , , , , , ]

Q2: How does the structure of H-BPMP contribute to its ability to bind metal ions?

A2: H-BPMP acts as a dinucleating ligand, meaning it can bind two metal ions simultaneously. This is facilitated by its structure: * Phenolate Oxygen: The deprotonated phenolic oxygen acts as a bridging site for the metal ions. * Pyridine Nitrogen Atoms: The six pyridine nitrogen atoms provide additional coordination sites for the metal ions. * Flexibility: The flexible arms containing the pyridine rings allow H-BPMP to adjust its conformation to accommodate different metal ions and coordination geometries. [, , ]

Q3: What types of metal complexes does H-BPMP form, and how do their properties vary?

A3: H-BPMP readily forms complexes with various transition metals, including copper, manganese, iron, nickel, and cobalt. The properties of these complexes are influenced by several factors:

* **Metal Ion Identity:** Different metal ions exhibit varying preferences for coordination geometry and oxidation states, directly impacting the complex's structure and reactivity. For instance, H-BPMP forms both mononuclear and dinuclear complexes with nickel, while predominantly dinuclear complexes are observed with copper. [, , ] * **Bridging Ligands:** The presence and nature of bridging ligands, such as hydroxide, acetate, or peroxide, significantly influence the metal-metal distance and electronic properties of the complex. [, , , , ]* **pH:** The protonation state of the H-BPMP ligand and the presence of coordinating ions like hydroxide can be modulated by pH, leading to the formation of different species with distinct spectroscopic features and reactivity. [, , ]Q4: H-BPMP complexes have been investigated as models for metalloenzymes. Which enzymes do they mimic, and what insights have these studies provided?

A4: H-BPMP complexes, particularly those with copper and manganese, have been explored as models for:

* **Catechol Oxidase:** Copper complexes of H-BPMP have demonstrated catecholase activity, catalyzing the oxidation of 3,5-di-tert-butylcatechol to the corresponding quinone. These studies highlight the importance of the Cu-O-Cu core and the influence of substituents on the H-BPMP ligand on catalytic efficiency. [, ] * **Ribonucleotide Reductase (RNR):** Manganese complexes of H-BPMP have provided insights into the mechanism of class Ib Mn2 RNRs. Notably, the formation and reactivity of a Mn<sup>II</sup>Mn<sup>III</sup>-peroxide species, a key intermediate in the RNR catalytic cycle, has been demonstrated using H-BPMP complexes. [, ]Q5: How do modifications to the H-BPMP ligand structure affect the properties and reactivity of its metal complexes?

A5: Studies have demonstrated that even subtle modifications to the H-BPMP ligand can significantly impact the properties of its metal complexes. For instance:

- Fluorine Substitution: Introducing fluorine atoms onto the pyridine rings allows for the separation of geometric isomers in dicopper(II) complexes and provides a sensitive probe for studying isomerization dynamics using 19F NMR. []

- Electron-Donating/Withdrawing Groups: Replacing the methyl group on the phenol ring with electron-donating or withdrawing substituents influences the redox potentials and catecholase activity of dicopper(II) complexes. Electron-donating groups enhance activity, while electron-withdrawing groups have the opposite effect. []

- Hydrogen Bond Donors: Introducing amide groups in the second coordination sphere of the ligand can influence the Fe⋯Fe distance in diiron complexes and their reactivity towards nitric oxide. []

Q6: Have computational methods been employed to study H-BPMP and its metal complexes? If so, what insights have they provided?

A6: Yes, computational chemistry, including density functional theory (DFT), has been utilized to: * Explain Spectroscopic Features: DFT calculations have been used to rationalize the unusual EPR spectrum observed for a superoxo dicopper(II) complex of H-BPMP. [] * Investigate Isomerism: DFT calculations supported the experimental observation of geometric isomerism in fluorinated H-BPMP dicopper(II) complexes and provided insights into the isomerization process. [] * Study Reaction Mechanisms: DFT calculations have been employed to investigate the mechanism of nitric oxide reduction in flavodiiron nitric oxide reductase (FNOR) model complexes based on H-BPMP derivatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzamide, N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B1248013.png)